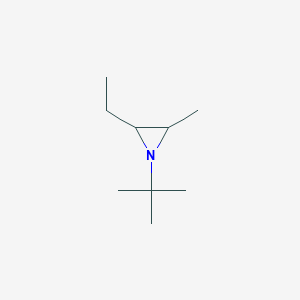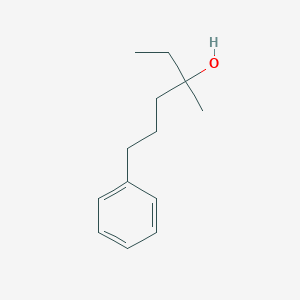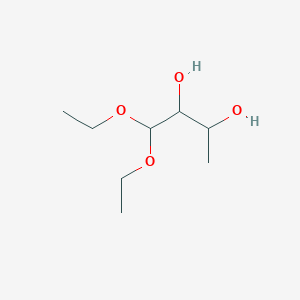
1,1-Diethoxybutane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxybutane-2,3-diol is an organic compound with the molecular formula C8H18O4 It contains two hydroxyl groups and two ether groups, making it a diol and an ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethoxybutane-2,3-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of hydroxyl groups to the double bond of an alkene. Common reagents used for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using simulated moving bed technology. This method allows for the separation of multicomponent mixtures with high purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxybutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) and potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Simpler alcohols.
Substitution: Various ether derivatives.
Applications De Recherche Scientifique
1,1-Diethoxybutane-2,3-diol has diverse applications in scientific research:
Biology: Investigated for its potential as a protective group for sensitive functional groups in biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-purity chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxybutane-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether groups can act as electron donors, affecting the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dithiane-2,5-diol: Contains sulfur atoms and is used in the synthesis of thiophene derivatives.
Ethylene glycol: A simple diol used as antifreeze and in the production of polyesters.
Uniqueness
1,1-Diethoxybutane-2,3-diol is unique due to its combination of hydroxyl and ether groups, which provide distinct chemical properties and reactivity compared to other diols and ethers. This makes it valuable in specific synthetic and industrial applications .
Propriétés
Numéro CAS |
10602-30-9 |
|---|---|
Formule moléculaire |
C8H18O4 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1,1-diethoxybutane-2,3-diol |
InChI |
InChI=1S/C8H18O4/c1-4-11-8(12-5-2)7(10)6(3)9/h6-10H,4-5H2,1-3H3 |
Clé InChI |
RYGWENCUJCXMAX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C(C)O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


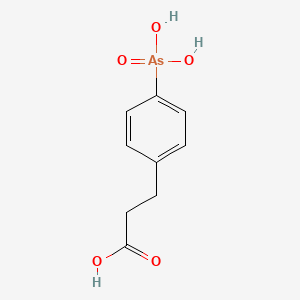
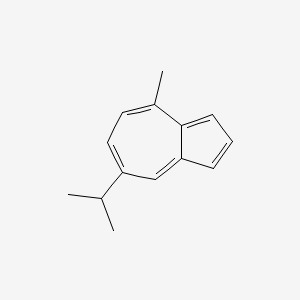
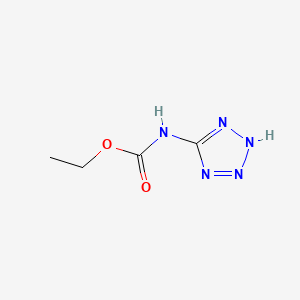

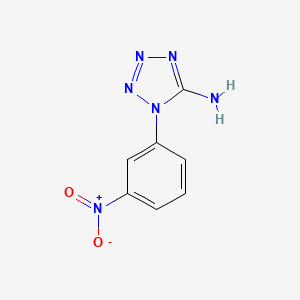
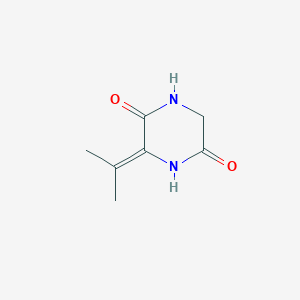
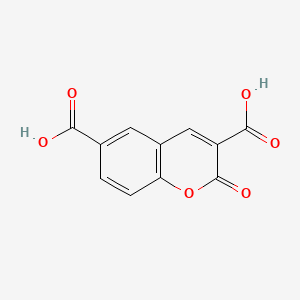
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)

![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)


